2,4,6-Trimethylpyridine

Organic Synthesis Acid-Base Chemistry Reaction Optimization

Researchers requiring a proton scavenger that does not interfere with acid-sensitive substrates or coordinate to metal centers often face limited options. 2,4,6-Trimethylpyridine solves this with exceptional steric hindrance and higher basicity (pKa 7.65) than pyridine or 2,6-lutidine, ensuring clean reactions. • 7.8 kcal/mol strain with CH₃I vs. 5.4 for 2,6-lutidine - prevents quaternization side reactions. • Non-coordinating: ideal for cobalt porphyrin and heme model studies. • Simultaneous oxidation of all three methyl groups yields pure 2,4,6-pyridinetricarboxylic acid, unlike other collidine isomers. • ≥98% purity, available in bulk for peptide coupling, glycosylation, and polymer synthesis.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 29611-84-5
Cat. No. B1204319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylpyridine
CAS29611-84-5
Synonyms2,4,6-trimethylpyridine
collidine
gamma-collidine
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C)C
InChIInChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3
InChIKeyBWZVCCNYKMEVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.29 M
Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids;  miscible with ether
Sol in acetone
Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylpyridine: Identity and Specifications


2,4,6-Trimethylpyridine (synonyms: 2,4,6-collidine, sym-collidine; CAS 108-75-8, also referenced as 29611-84-5) is a sterically hindered, non-nucleophilic heteroaromatic base belonging to the alkylpyridine class . It is a colorless to pale yellow liquid with a pyridine-like odor, characterized by three methyl substituents at the 2-, 4-, and 6-positions of the pyridine ring, which impart distinctive steric and electronic properties [1]. The compound is commercially available in high purity (≥99% GC) and is utilized as a specialized reagent, catalyst ligand, and building block in organic synthesis, pharmaceutical development, and polymer chemistry .

Sterically hindered non-nucleophilic base for acid-sensitive transformations
High-purity reagent (≥99% GC) for selective synthesis and ligand development
Building block for symmetric tricarboxylic acid ligands and thermosetting polymers

Why Generic Alkylpyridine Substitution Fails


The term 'alkylpyridine' encompasses a broad class of compounds with widely varying steric bulk, basicity, and coordination behavior. Simple substitution of 2,4,6-trimethylpyridine with a less hindered analog (e.g., pyridine or a lutidine) is not permissible in applications where reaction selectivity, catalyst stability, or atropisomer formation are critical [1]. The unique ortho,ortho'-disubstitution pattern of 2,4,6-collidine creates a steric environment that fundamentally alters its reactivity profile compared to other pyridine derivatives, including other collidine isomers [2]. As demonstrated in the quantitative evidence below, these differences manifest as measurable variations in basicity, N-oxidation safety, and coordination chemistry, directly impacting experimental outcomes and process viability [3].

Lower steric hindrance of pyridine or lutidine isomers may alter reaction selectivity and promote undesired nucleophilic pathways.
Basicity mismatch: generic alkylpyridines can lack the proton-scavenging capacity required for acid-sensitive substrates.
Ortho-substitution pattern strongly influences N-oxidation safety; decomposition risks may differ from meta-substituted analogs.

Quantitative Differentiation Evidence


Basicity (pKa) vs. 2,6-Lutidine

2,4,6-Trimethylpyridine (2,4,6-collidine) exhibits a pKa of 7.65 ± 0.05, which is markedly higher than that of 2,6-lutidine (6.60 ± 0.02) and pyridine (5.17 ± 0.07), as determined by pH titration [1]. This 1.05 pKa unit increase relative to 2,6-lutidine represents an approximately 11-fold increase in basicity, a critical parameter for selecting a hindered base in acid-sensitive reactions.

Basicity (pKa) vs. 2,6-Lutidine
Head-to-head
pKa 7.65 ± 0.05 (collidine) vs. 6.60 ± 0.02 (2,6-lutidine); +1.05 units
Supports proton-scavenging selection context for hindered base reactions.
pH titration data; reported mean ± SD.
Organic Synthesis Acid-Base Chemistry Reaction Optimization

Steric Hindrance vs. 2,6-Lutidine

The steric strain in 2,4,6-collidine adducts was quantitatively compared to 2,6-lutidine. In reactions with methyl iodide, the steric strain for 2,4,6-collidine is 7.8 kcal/mol, significantly greater than the 5.4 kcal/mol observed for 2,6-lutidine [1]. This demonstrates that the additional 4-methyl group imposes a substantial increase in steric demand, altering reaction rates and selectivity in displacement reactions.

Steric Hindrance vs. 2,6-Lutidine
Head-to-head
Steric strain 7.8 kcal/mol (collidine) vs. 5.4 kcal/mol (2,6-lutidine) with CH3I
Higher steric demand may reduce undesired alkylation side reactions.
Menshutkin reaction rate data; calculated strain values.
Physical Organic Chemistry Steric Effects Reaction Selectivity

N-Oxidation Safety: Decomposition Risk

In a study on the inherently safer design of alkylpyridine N-oxidation, 2,4,6-collidine and 2,6-lutidine both exhibited 'significant decomposition' under standard reaction conditions, whereas 3-picoline and 3,5-lutidine achieved conversions as high as 98% and 95%, respectively, with a stoichiometric amount of hydrogen peroxide [1]. This class-level behavior indicates that ortho-substituted alkylpyridines, including 2,4,6-collidine, require specialized process conditions to mitigate thermal runaway and hydrogen peroxide decomposition risks.

N-Oxidation Safety Profile
Class-level
Significant decomposition observed for ortho-substituted pyridines under standard N-oxidation.
Process safety review required; not a drop-in replacement for meta-pyridines.
Qualitative observation; H2O2/phosphotungstic acid conditions.
Process Chemistry Reaction Safety N-Oxidation

Non-Coordination to Cobalt Porphyrins

Despite earlier literature suggesting coordination, a 2016 study demonstrated that 2,4,6-trimethylpyridine (s-collidine) and 2,6-dimethylpyridine (2,6-lutidine) do NOT coordinate to cobalt porphyrins [1]. This finding corrects prior assumptions and establishes that the steric bulk of ortho-substituted pyridines, including 2,4,6-collidine, prevents axial ligation in this biologically and catalytically relevant system.

Coordination to Cobalt Porphyrins
Reported
No axial coordination observed; steric bulk prevents ligation.
Enables use as a non-coordinating base in heme model studies.
Spectroscopic and potentiometric data; binary result.
Coordination Chemistry Metalloporphyrins Catalysis

Symmetric Oxidation to Tricarboxylic Acid

Under hydrothermal conditions with copper(II) nitrate, 2,4,6-trimethylpyridine undergoes simultaneous oxidation of all three methyl groups to yield 2,4,6-pyridinetricarboxylate (2,4,6-pyta) [1]. This contrasts with the behavior of 2,3,5-trimethylpyridine, which undergoes stepwise oxidation to produce a mixture of mono- and di-carboxylates due to asymmetric substitution and steric hindrance [1]. The symmetric, evenly distributed methyl groups in 2,4,6-collidine enable a clean, one-pot transformation to a symmetric tricarboxylate ligand.

Symmetric Oxidation Selectivity
Reported
Single symmetric tricarboxylate product vs. mixture from 2,3,5-isomer.
Supports clean ligand synthesis; avoids complex product mixtures.
Hydrothermal oxidation with Cu(NO3)2.
Synthetic Methodology Oxidation Chemistry Ligand Synthesis

Preferred Monomer for Thermosetting Polymers

A patent for thermosetting polymers prepared by polycondensation of pyridine derivatives with aromatic dialdehydes specifically identifies 2,4,6-trimethylpyridine (gamma-collidine) as the 'preferred' and 'especially advantageous' trimethylpyridine isomer 'from the point of view of subsequent industrial uses' [1]. The patent notes that while 2,6-lutidine has been used in similar condensations, 2,4,6-collidine provides superior properties for the resulting polymer network.

Polymer Monomer Preference
Source review
Reported as preferred trimethylpyridine isomer in thermosetting patent literature.
May offer advantageous polymer network properties in polycondensation resins.
Patent-based qualitative preference; industrial context.
Polymer Chemistry Thermosets Materials Science

Recommended Use Cases


Sterically Hindered Non-Nucleophilic Base

In organic synthesis requiring proton scavenging without nucleophilic interference, 2,4,6-trimethylpyridine's combination of higher basicity (pKa 7.65) and significant steric hindrance (7.8 kcal/mol strain with CH3I) makes it superior to both pyridine (pKa 5.17) and 2,6-lutidine (pKa 6.60, 5.4 kcal/mol strain) [1]. It is particularly effective in reactions involving acid-sensitive substrates, such as silylations, glycosylations, and peptide couplings, where stronger bases like triethylamine would cause decomposition .

Symmetric Tricarboxylic Acid Ligand Synthesis

2,4,6-Trimethylpyridine is the preferred starting material for preparing 2,4,6-pyridinetricarboxylic acid, a symmetric tridentate ligand for coordination chemistry and metal-organic frameworks [2]. Unlike 2,3,5-trimethylpyridine, which yields a mixture of products upon oxidation, 2,4,6-collidine undergoes simultaneous oxidation of all three methyl groups, providing a clean, single-product synthesis [2]. This selectivity is critical for researchers requiring a well-defined, symmetric building block.

Thermosetting Polymer Monomer

Industrial polymer chemists developing thermosetting resins should prioritize 2,4,6-trimethylpyridine over other alkylpyridines for polycondensation reactions with aromatic dialdehydes [3]. Patent literature explicitly states that 2,4,6-collidine is the 'preferred' isomer due to its advantageous properties in the final polymer network, offering a clear procurement justification over 2,6-lutidine or other collidine isomers [3].

Non-Coordinating Base for Metalloporphyrins

For researchers working with cobalt porphyrins or related heme models, 2,4,6-trimethylpyridine serves as an ideal non-coordinating base [4]. Unlike less hindered pyridines, its steric bulk prevents axial coordination to the metal center, allowing it to function solely as a proton scavenger without perturbing the coordination environment [4]. This property is essential for mechanistic studies where base coordination would confound results.

Application
Selection Property
Validation Focus
Hindered base in organic synthesis
Steric hindrance and basicity profile
Reaction selectivity and side-product suppression
Precursor for symmetric tricarboxylic acid ligands
Simultaneous methyl group oxidation
Product homogeneity and ligand symmetry
Monomer for thermosetting resins
Reported industrial preference in patents
Polymer network properties and process consistency
Non-coordinating base for metalloporphyrins
Steric inhibition of axial ligation
Unperturbed metal coordination environment

Technical Documentation Hub

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28 linked technical documents
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